Methylene Spacer Architecture: TPSA and H-Bond Geometry Differentiation vs. Direct-Attachment Isomer
The target compound possesses a methylene bridge (-CH2-) between the cyclohexyl C1 position and the acetamide nitrogen, distinguishing it from the direct-attachment isomer 2-(1-aminocyclohexyl)acetamide (CAS 2138020-85-4). This architectural difference yields a computed TPSA of 55.12 Ų versus 69.1 Ų for the direct-attachment isomer, a reduction of approximately 14 Ų [1]. The lower TPSA predicts enhanced passive membrane permeability, which can be critical in cell-based assays and in vivo models.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 55.12 Ų |
| Comparator Or Baseline | 2-(1-Aminocyclohexyl)acetamide hydrochloride (CAS 2138020-85-4): 69.1 Ų |
| Quantified Difference | ΔTPSA = -13.98 Ų (approximately 20% lower for the target compound) |
| Conditions | Computed property; descriptors generated from SMILES using standard in silico methods (Leyan and PubChem 2021.05.07 release) |
Why This Matters
A lower TPSA value directly correlates with improved passive membrane permeability, making this compound potentially more suitable for intracellular target engagement or whole-cell phenotypic screening than its direct-attachment isomer.
- [1] PubChem. 2-(1-Aminocyclohexyl)acetamide hydrochloride, CID 132344204, CAS 2138020-85-4. TPSA: 69.1 Ų. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/2-_1-Aminocyclohexyl_acetamide-hydrochloride View Source
